molecular formula C23H21N3O2 B12907714 5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 126006-85-7

5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12907714
CAS No.: 126006-85-7
M. Wt: 371.4 g/mol
InChI Key: JBRBPRNSKBWSQT-UHFFFAOYSA-N
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Description

5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a biphenyl group, an oxadiazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The biphenyl group can be introduced via a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile. The final step often involves the coupling of the oxadiazole intermediate with the dimethylphenyl amine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
  • 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
  • 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-triazol-2-amine

Uniqueness

The uniqueness of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, biphenyl group, and dimethylphenyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

126006-85-7

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C23H21N3O2/c1-16-8-13-21(17(2)14-16)24-23-26-25-22(28-23)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

JBRBPRNSKBWSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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